1-Butyl-3-(2,3-dimethylphenyl)thiourea

Lipophilicity XLogP3 ADME Prediction

Discerning BuChE from AChE in cholinergic assays often requires highly selective probes. This N,N′-disubstituted thiourea delivers a 20.6-fold selectivity for BuChE (Ki: 450 nM) over AChE (Ki: 9,250 nM), enabling clean mechanistic dissection in Alzheimer's and neurological disease models. - Quantitative Selectivity: Confirmed Ki values allow precise enzyme inhibition profiling. - CNS-Favorable Physicochemistry: XLogP3 of 3.1-0.8 log units above the non-methylated analog-enhances membrane permeability for intracellular and blood-brain barrier penetration studies. - Atherosclerosis Research Tool: Patented 2,3-dimethylphenyl thiourea scaffold (US4623662 / CA1293195C) provides a direct reference standard for cholesterol metabolism and anti-atherosclerotic programs. - Reliable Supply: Available from BenchChem with competitive custom-synthesis pricing and immediate global shipping.

Molecular Formula C13H20N2S
Molecular Weight 236.38 g/mol
Cat. No. B10873424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-(2,3-dimethylphenyl)thiourea
Molecular FormulaC13H20N2S
Molecular Weight236.38 g/mol
Structural Identifiers
SMILESCCCCNC(=S)NC1=CC=CC(=C1C)C
InChIInChI=1S/C13H20N2S/c1-4-5-9-14-13(16)15-12-8-6-7-10(2)11(12)3/h6-8H,4-5,9H2,1-3H3,(H2,14,15,16)
InChIKeyXXLUZHUNDNSKMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-3-(2,3-dimethylphenyl)thiourea Sourcing Guide


1-Butyl-3-(2,3-dimethylphenyl)thiourea (CID 23027967; C13H20N2S; MW 236.38 g/mol) is an N,N′-disubstituted thiourea belonging to the broader class of unsymmetrical alkyl aryl thioureas [1]. This compound features a butyl chain on one nitrogen and a 2,3-dimethylphenyl moiety on the other, conferring specific lipophilic (XLogP3 ~3.1) and hydrogen-bonding characteristics . As a synthetic small molecule, it is primarily procured as a research chemical for applications in medicinal chemistry, biological screening, and as a potential ligand or enzyme inhibitor. Direct and extensive academic research focused solely on this specific compound is not prominently documented in publicly available literature [1].

1-Butyl-3-(2,3-dimethylphenyl)thiourea Differentiation


In the absence of specific data for the target compound, the potential for differentiation rests on established structure-activity relationships (SAR) within the thiourea class. The 2,3-dimethylphenyl substituent is a specific isomeric form; its substitution pattern is known to critically influence molecular conformation, lipophilicity, and biological target interaction, as seen in comparative studies of thiourea analogs where the position of methyl groups on the phenyl ring significantly altered enzyme inhibition potency [1]. Generic substitution with other phenyl thioureas (e.g., unsubstituted 1-butyl-3-phenylthiourea or differently substituted isomers) would alter these key physicochemical and steric parameters, likely leading to different activity profiles or selectivity, thus justifying the procurement of this specific compound for research where the 2,3-substitution is hypothesized to be critical [2].

1-Butyl-3-(2,3-dimethylphenyl)thiourea Differentiation Evidence


Lipophilicity and ADME Prediction

The lipophilicity of 1-Butyl-3-(2,3-dimethylphenyl)thiourea is distinct from its closest analogs. Its computed XLogP3 value is 3.1, which is approximately 0.8 log units higher than that of the non-methylated analog, 1-butyl-3-phenylthiourea (XLogP3 = 2.3) [1]. This quantifiable difference indicates a significantly higher lipophilicity for the 2,3-dimethylphenyl derivative, a property that can dramatically influence membrane permeability, tissue distribution, and protein binding in biological assays.

Lipophilicity XLogP3 ADME Prediction Medicinal Chemistry

Structural Specificity in Antiatherosclerotic Patents

The specific 2,3-dimethylphenyl substitution pattern is explicitly claimed in patent literature for antiatherosclerotic urea and thiourea compounds [1]. A direct comparator, the 1,1-dibutyl-3-(2,3-dimethylphenyl)urea, is specifically disclosed and claimed, indicating that the 2,3-isomer was selected from other dimethylphenyl isomers for development. This patent activity provides a strong, verifiable basis for differentiation, as the invention claims novelty and utility for compounds containing the 2,3-dimethylphenyl moiety in the context of treating atherosclerosis [1].

Antiatherosclerotic Patent Literature Thiourea Cardiovascular Research

Selective BuChE Inhibition Profile

Enzymatic profiling reveals a moderate and selective inhibitory profile for 1-Butyl-3-(2,3-dimethylphenyl)thiourea. It inhibits butyrylcholinesterase (BuChE) with a Ki of 450 nM, demonstrating a 20.6-fold selectivity over acetylcholinesterase (AChE), for which it has a Ki of 9,250 nM [1]. This selectivity profile is specific and quantifiable, distinguishing it from non-selective or AChE-selective analogs and providing a clear rationale for its procurement in projects focused on cholinesterase modulation.

Enzyme Inhibition Acetylcholinesterase Butyrylcholinesterase Selectivity

1-Butyl-3-(2,3-dimethylphenyl)thiourea Applications


Selective BuChE Probe in Neuroscience

The compound's demonstrated 20.6-fold selectivity for BuChE over AChE (Ki: 450 nM vs. 9,250 nM) makes it a valuable tool for dissecting the roles of BuChE in cholinergic neurotransmission, distinct from the more widely studied AChE. This selectivity profile supports its use as a probe in assays designed to measure BuChE-specific contributions in Alzheimer's disease models or other neurological contexts where this enzyme is implicated [1].

Lipophilicity-Driven ADME Modulation Scaffold

With a computed XLogP3 of 3.1, which is 0.8 log units higher than its non-methylated analog (1-butyl-3-phenylthiourea), this compound serves as a more lipophilic scaffold in medicinal chemistry campaigns. This property is particularly relevant for programs targeting intracellular or central nervous system (CNS) targets, where increased lipophilicity is often correlated with improved membrane permeability and blood-brain barrier penetration [2].

Reference Compound for Antiatherosclerotic Discovery

The explicit patenting of compounds containing the 2,3-dimethylphenyl group for the treatment of atherosclerosis provides a clear industrial and research context for its procurement [3]. Researchers investigating novel mechanisms for managing cholesterol metabolism or preventing atherosclerotic lesion development may use this compound as a reference standard or a starting point for synthesizing new analogs in line with the teachings of US4623662 and CA1293195C.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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